N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea

Synthetic chemistry Thiohydantoin synthesis Cyanothioformamide

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea (CAS 116432-95-2, molecular formula C₁₂H₁₄N₄OS, MW 262.33) is the parent unsubstituted thiourea derived from 4-aminoantipyrine (4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one). This compound belongs to the broader class of 4-antipyrinyl thiourea derivatives and is characterized by a free –NH₂ terminus on the thiourea moiety, distinguishing it from N-substituted analogs such as N-antipyrine-N′-phenylthiourea (CAS 51641-29-3) and N-acylthiourea derivatives.

Molecular Formula C12H14N4OS
Molecular Weight 262.33 g/mol
Cat. No. B11707894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea
Molecular FormulaC12H14N4OS
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N
InChIInChI=1S/C12H14N4OS/c1-8-10(14-12(13)18)11(17)16(15(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H3,13,14,18)
InChIKeyNIXXJWATYYKOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea – CAS 116432-95-2 Procurement & Selection Evidence Guide


N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea (CAS 116432-95-2, molecular formula C₁₂H₁₄N₄OS, MW 262.33) is the parent unsubstituted thiourea derived from 4-aminoantipyrine (4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) [1]. This compound belongs to the broader class of 4-antipyrinyl thiourea derivatives and is characterized by a free –NH₂ terminus on the thiourea moiety, distinguishing it from N-substituted analogs such as N-antipyrine-N′-phenylthiourea (CAS 51641-29-3) and N-acylthiourea derivatives . The compound is registered in the SpectraBase spectral database and has been structurally characterized via single-crystal X-ray diffraction of its closely related N-phenyl analog [2]. It serves as a key synthetic intermediate for cyanothioformamide and thiohydantoin derivatives, and as the foundational scaffold from which N-substituted variants with demonstrated cytokinin, analgesic, antioxidant, antibacterial, and corrosion-inhibition activities are elaborated [3].

Why N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea Cannot Be Interchanged with Generic Thiourea or N-Substituted Antipyrinyl Thiourea Analogs


The unsubstituted –NH₂ terminus of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea defines its chemical identity and reactivity profile in ways that N-substituted analogs cannot replicate. Unlike N-phenyl-substituted derivatives such as N-antipyrine-N′-phenylthiourea (CAS 51641-29-3, MW 338.43), the free primary amine enables direct condensation with isothiocyanates, acyl chlorides, and carbonyl electrophiles without requiring deprotection steps [1]. The compound's molecular formula (C₁₂H₁₄N₄OS, MW 262.33) reflects the minimal core scaffold, whereas N-acylthiourea derivatives incorporating arylformyl or aryloxyacetyl groups (e.g., MW > 380) exhibit distinct solubility, lipophilicity, and target-binding profiles [2]. In corrosion inhibition applications, antipyrinyl derivatives with extended aromatic substituents achieve up to 96.1% inhibition efficiency at 500 ppm on mild steel in HCl [3], but the parent thiourea scaffold provides the foundational S,N,O donor-atom architecture required for metal-surface adsorption and metal-complex formation [4]. Generic substitution with aliphatic thioureas or non-antipyrinyl thiourea derivatives forfeits the pyrazolone ring's hydrogen-bonding capacity and the established metabolic and toxicological profile of the 4-aminoantipyrine pharmacophore.

Quantitative Differentiation Evidence for N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea vs. Closest Analogs


Synthetic Intermediate Versatility: Free –NH₂ Terminus Enables Direct Derivatization Routes Unavailable to N-Substituted Analogs

The target compound possesses a free terminal –NH₂ on the thiourea moiety, which enables direct conversion to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyanothioformamide — a versatile precursor for heterocyclic synthesis including pyrrole, imidazole, oxazole, thiazole, and thiohydantoin derivatives [1]. In contrast, the N-phenyl-substituted analog (N-antipyrine-N′-phenylthiourea, CAS 51641-29-3) has both thiourea NH positions blocked (one by the antipyrinyl moiety, the other by phenyl), precluding this synthetic pathway without prior deprotection . The target compound's cyanothioformamide derivative was explicitly synthesized from the corresponding 4-amino-pyrazole and employed to produce 4-imino-5-thioxo-3-(pyrroline & pyrrolidine)carbonitrile and pyrrolo[3,2-d]thiazole products [1].

Synthetic chemistry Thiohydantoin synthesis Cyanothioformamide Heterocyclic chemistry

Cytokinin Activity Class Potential: Acylthiourea Derivatives of the Same 4-Antipyrinyl Scaffold Approach the Activity of 6-Furfurylaminopurine (Kinetin)

N-(4-aminoantipyrine)-N′-o-(nitroaryloxyacetylthiourea), an acylthiourea derivative that uses the target compound's 4-antipyrinyl-thiourea scaffold as its core, demonstrated cytokinin activity of 44.1%, approaching the activity of the reference standard 6-furfurylaminopurine (kinetin) at 45.4% [1]. A separate study on twelve N-(antipyrin-4-yl)-N′-arylformyl thiourea compounds confirmed that several derivatives (e.g., N-(antipyrin-4-yl)-N′-m(or-o)-methylphenylformyl thiourea, N-(antipyrin-4-yl)-N′-o-nitrophenylformyl thiourea, and N-(antipyrin-4-yl)-N′-m(or-p)-chlorophenylformyl thiourea) exhibited definite cytokinin activity [2]. Additionally, a terephthaloyl thiourea derivative with the antipyrinyl structure showed cytokinin activity with inhibition rates of 92.45% against Botrytis cinerea (cucumber grey mould) and 80.43% against Rhizoctonia solani (rice sheath blight) [3]. These data establish the 4-antipyrinyl thiourea scaffold — for which the target compound is the unsubstituted parent — as a validated cytokinin-active pharmacophore.

Plant growth regulation Cytokinin activity Agrochemical Acylthiourea

Metal Complexation Capacity: S,N,O Donor-Atom Architecture Enables Octahedral Complexes with Divalent Transition Metals

The target compound's carbamothioyl analog, [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) acetamide] (AAD), was synthesized from 4-aminoantipyrine and acetyl isothiocyanate and formed octahedral complexes with seven divalent transition metal ions: Hg²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, and Mn²⁺ [1]. The ligand was characterized by CHNS elemental analysis, IR, UV-Vis, and NMR spectroscopy, and the complexes were characterized by IR, UV-Vis, molar conductivity, magnetic susceptibility, and atomic absorption. The study concluded that all complexes adopt an octahedral geometry around the metal ion with the ligand (AAD) acting as a bidentate donor [1]. A structurally analogous ligand, [4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) benzamide] (CAP), was similarly synthesized and used to prepare metal complexes [2]. The parent thiourea target compound, with its free –NH₂ and C=S groups adjacent to the antipyrinyl carbonyl oxygen, provides the minimal S,N,O donor set for metal coordination.

Coordination chemistry Metal complexes Transition metals Ligand design

Corrosion Inhibition: 4-Aminoantipyrine-Derived Scaffolds Achieve Up to 96.1% Inhibition Efficiency on Mild Steel in Acidic Media

A 4-aminoantipyrine-derived Schiff base inhibitor — sharing the identical antipyrinyl core with the target compound — demonstrated a maximum inhibition efficiency of 96.1% at 500 ppm (303 K) on mild steel in HCl solution, with over 88% efficiency maintained at 400 ppm, operating via an adsorption mechanism [1]. A separate study on antipyrinyl derivatives 4 and 5 synthesized from enaminonitrile 3 demonstrated good corrosion inhibition for mild steel in 1.0 M HCl using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) measurements, with inhibitors acting as mixed-type inhibitors and following Langmuir adsorption isotherms [2]. The inhibition efficiency was attributed to the simple blocking effect by adsorption of inhibitor molecules on the mild steel surface, with quantum chemical calculations elucidating the structure-efficiency relationship [2]. In a related study, 6-Antipyrinyl-imidazo[2,1-b]thiazole showed inhibition efficiency enhancement from 60% to 90% through synergistic effect of 0.0001 M KI . The target compound, with its thiourea sulfur atom and antipyrinyl nitrogen/oxygen atoms, provides the electron-rich heteroatom architecture essential for metal-surface chemisorption.

Corrosion inhibition Mild steel protection Acidic media Adsorption isotherm

Analgesic and Antioxidant Activity: Close Analog Cl₂AAP Achieves Analgesic Activity Comparable to Diclofenac Sodium with Superior Radical Scavenging

1-(2-chlorobenzoyl)-3-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)thiourea (Cl₂AAP) — a close N-acyl analog sharing the identical antipyrinyl-thiourea core with the target compound — demonstrated analgesic activity comparable to the standard diclofenac sodium at 30 mg/kg body weight dose in pharmacological screening [1]. In antioxidant assays, Cl₂AAP showed DPPH radical scavenging IC₅₀ = 10 μg/mL and ABTS radical scavenging IC₅₀ = 45 μg/mL, compared to the standard ascorbic acid (IC₅₀ < 10 μg/mL for DPPH) [1]. In contrast, the comparator analog Cl₂AP (1-(2-chlorobenzoyl)-3-(pyridine-2-yl)thiourea), which replaces the antipyrinyl moiety with a pyridine ring, showed significantly weaker antioxidant activity (DPPH IC₅₀ = 60 μg/mL; ABTS IC₅₀ = 75 μg/mL) [1]. This pyridine-vs-antipyrinyl comparison directly isolates the contribution of the 4-antipyrinyl thiourea scaffold to biological activity, demonstrating a 6-fold improvement in DPPH scavenging and a 1.7-fold improvement in ABTS scavenging attributable to the antipyrinyl moiety.

Analgesic activity Antioxidant DPPH assay ABTS assay Drug discovery

Molecular Docking: N-Benzoyl Analog Demonstrates Binding Score of −5.26 kcal/mol Against Ampicillin-CTX-M-15 Target

N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide — a benzoyl-substituted analog of the target compound — was docked against the Ampicillin-CTX-M-15 β-lactamase target, yielding a best binding score of −5.26 kcal/mol with good binding interaction between the ligand and targeted amino acids [1]. The compound was characterized by single-crystal XRD, Hirshfeld surface analysis, and DFT calculations at the B3LYP/Def2-SVPD level, with HOMO orbitals localized at heteroatoms and LUMO orbitals at the benzene ring [1]. This computational binding data positions the 4-antipyrinyl carbamothioyl scaffold as a potential starting point for β-lactamase inhibitor development, addressing the urgent need for CTX-M-15 extended-spectrum β-lactamase (ESBL) inhibitors. The target compound's unsubstituted thiourea —NH₂ provides an additional hydrogen-bond donor not present in the N-benzoyl analog, which could potentially enhance binding interactions with target active-site residues.

Molecular docking Antimicrobial resistance CTX-M-15 β-Lactamase Computational chemistry

Recommended Procurement Scenarios for N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea Based on Quantitative Differentiation Evidence


Medicinal Chemistry: β-Lactamase Inhibitor Fragment-Based Drug Discovery

Research groups targeting CTX-M-15 extended-spectrum β-lactamase (ESBL) inhibition should procure this compound as the minimal scaffold for fragment-based lead discovery. The N-benzoyl analog has demonstrated a docking score of −5.26 kcal/mol against the Ampicillin-CTX-M-15 target . The target compound's free –NH₂ group provides an additional hydrogen-bond donor (3 HBD total vs. 2 for acylated analogs) that can be exploited for fragment growing or linking strategies without requiring deprotection chemistry. The validated antipyrinyl thiourea core ensures that any elaborated derivatives retain the scaffold confirmed to engage the CTX-M-15 binding pocket .

Agrochemical R&D: Cytokinin-Active Plant Growth Regulator Lead Optimization

Agrochemical discovery programs targeting plant growth regulation should use this compound as the core scaffold for synthesizing N-acylthiourea libraries. Acylthiourea derivatives of this scaffold have demonstrated cytokinin activity of 44.1%, within 2.9 percentage points of the commercial standard kinetin (45.4%) . Additional antipyrinyl-thiourea derivatives have shown 92.45% inhibition against Botrytis cinerea and 80.43% against Rhizoctonia solani . The target compound's unsubstituted thiourea –NH₂ enables direct condensation with diverse acyl isothiocyanates to generate focused libraries for SAR studies, a synthetic route unavailable when starting from N-substituted analogs .

Coordination Chemistry: Synthesis of Transition Metal Complexes for Catalysis or Sensor Applications

Researchers developing metal-based catalysts or sensors should procure this compound as a precursor for synthesizing S,N,O-donor ligands. The N-acetyl analog (AAD) has been shown to form stable octahedral complexes with seven divalent transition metals (Hg²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺), with bidentate coordination through sulfur and oxygen donor atoms . The target compound's thiourea –NH₂ group can be functionalized with diverse acyl, alkyl, or aryl isothiocyanates to tune the ligand's electronic and steric properties, enabling systematic variation of metal-binding affinity and complex geometry. The antipyrinyl carbonyl oxygen provides a unique auxiliary donor site not available in simple aliphatic thiourea ligands .

Corrosion Science: Baseline Scaffold for Structure-Activity Relationship Studies of Mild Steel Inhibitors in Acidic Media

Corrosion research groups should use this compound as the baseline scaffold for systematic SAR studies of antipyrinyl-based corrosion inhibitors. 4-Aminoantipyrine-derived inhibitors have demonstrated up to 96.1% inhibition efficiency at 500 ppm on mild steel in HCl at 303 K , with antipyrinyl derivatives 4 and 5 acting as mixed-type inhibitors following Langmuir adsorption isotherms . Starting from the target compound's unsubstituted thiourea scaffold, researchers can systematically vary the N-substituent to probe the relationship between molecular structure and inhibition efficiency, aided by quantum chemical calculations that have already elucidated key structure-efficiency correlations for this compound class .

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